(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride
Description
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride is a chiral amine derivative featuring a methyl-substituted pyrazole ring. The compound’s (S)-configuration is critical for enantioselective interactions in biological systems, making it valuable in pharmaceutical research, particularly for targeting receptors or enzymes sensitive to stereochemistry .
Key properties include:
Properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-9(2)8-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALNDKZNAEITL-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazol-3-amine Intermediate
A crucial intermediate in the synthesis is 1-methyl-1H-pyrazol-3-amine or its derivatives. A patented method describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, which can be adapted for related pyrazolyl amines:
- Step 1: Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Step 2: Bromination using tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Step 3: Hydrolysis of the ester to the corresponding acid.
- Step 4: Conversion to tert-butyl carbamate derivative.
- Step 5: Acidic deprotection to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.
These steps involve condensation, bromination, hydrolysis, substitution, and deprotection reactions, providing a robust route to pyrazolyl amines which can be further transformed to the target compound (adapted from).
Formation of the Chiral Ethanamine Side Chain
The chiral ethanamine moiety is introduced typically via reductive amination or asymmetric reduction:
Reductive Amination: Condensation of 1-methylpyrazol-3-amine with acetaldehyde or a suitable aldehyde, followed by reduction with sodium cyanoborohydride or similar reducing agents, yields the chiral ethanamine.
Asymmetric Reduction: Reduction of the corresponding ketone (1-(1-methylpyrazol-3-yl)ethanone) using chiral catalysts or lithium aluminum hydride to obtain the (S)-enantiomer of the ethanamine.
These methods allow control over stereochemistry and yield the desired (S)-enantiomer of 1-(1-methyl-1H-pyrazol-3-yl)ethanamine.
Formation of Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethyl acetate, to improve stability and handling.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization
Yield and Purity: The multi-step synthesis involving pyrazole ring formation and subsequent amine derivatization typically yields high purity products (>95%) when chromatographic purification and recrystallization are employed.
Chirality Control: Use of chiral catalysts or chiral resolving agents during reductive amination enhances enantiomeric excess, crucial for pharmaceutical applications.
Scalability: The described synthetic routes have been adapted for industrial scale with optimized reaction parameters such as temperature control, solvent choice, and reagent stoichiometry to maximize yield and minimize by-products.
Comparative Notes on Related Compounds
While the exact preparation of this compound is specialized, related compounds such as 2-(2,4-difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine hydrochloride share similar synthetic principles involving condensation and reduction reactions, underscoring the versatility of pyrazolyl ethanamine synthesis.
Scientific Research Applications
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrazole ring and the chiral amine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Bis(1-methyl-1H-pyrazol-3-yl)methanamine Hydrochloride
Molecular Formula : C₈H₁₄ClN₅
Molecular Weight : 237.73 g/mol
Structural Differences :
- Contains two pyrazole rings linked via a methanamine group.
- Lacks chirality due to symmetric substitution.
Functional Implications : - Reduced stereochemical specificity compared to the target compound.
Applications : Likely used in catalysis or as a ligand in metal-organic frameworks (MOFs).
(1S)-1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride
Molecular Formula: C₁₁H₁₈ClNO Molecular Weight: 223.72 g/mol (calculated from data) Structural Differences:
A-674563 Hydrochloride
Molecular Formula : C₂₂H₂₂N₄O·xHCl
Molecular Weight : 358.44 g/mol (free base)
Structural Differences :
- Incorporates a benzyl-indazole-pyridine scaffold.
- Longer alkyl chain and complex heterocyclic system.
Functional Implications : - Higher molecular weight and lipophilicity may enhance target affinity but reduce solubility.
- Demonstrated activity in kinase inhibition studies (e.g., Aurora A kinase).
Applications : Preclinical research in oncology .
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
Molecular Formula : C₆H₁₃ClN₄
Molecular Weight : 192.65 g/mol (estimated)
Structural Differences :
- 1,2,4-Triazole ring replaces pyrazole, altering electronic properties.
- Propylamine chain instead of ethylamine.
Functional Implications : - Triazole’s higher electronegativity may improve metabolic stability.
- Flexibility of the propyl chain could enhance conformational adaptability.
Applications : Versatile intermediate in agrochemicals (e.g., fungicides) and antiviral drug development .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Chirality | Primary Applications |
|---|---|---|---|---|---|
| (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine HCl | C₆H₁₂ClN₃ | 169.63 | Pyrazole, ethylamine | (S) | Pharmaceuticals, enantioselective synthesis |
| Bis(1-methyl-1H-pyrazol-3-yl)methanamine HCl | C₈H₁₄ClN₅ | 237.73 | Bis-pyrazole, methanamine | None | Coordination chemistry, MOFs |
| (1S)-1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine HCl | C₁₁H₁₈ClNO | 223.72 | Phenoxy, ethylamine | (S) | CNS drug discovery |
| A-674563 HCl | C₂₂H₂₂N₄O·xHCl | 358.44 | Benzyl-indazole-pyridine | (S) | Oncology research |
| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl | C₆H₁₃ClN₄ | 192.65 | Triazole, propylamine | None | Agrochemicals, antivirals |
Research Findings and Implications
- Chirality Matters: The (S)-configuration in the target compound and A-674563 hydrochloride enables selective binding to biological targets, whereas achiral analogs (e.g., bis-pyrazole derivative) are more suited for non-biological applications .
- Heterocycle Impact : Pyrazole-based compounds balance solubility and binding efficiency, while triazole derivatives () prioritize stability under metabolic conditions .
- Synthetic Validation : Structural data for these compounds were likely confirmed using X-ray crystallography tools like SHELXL, ensuring accuracy in stereochemical assignments .
Biological Activity
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring and an ethylamine moiety. Its molecular formula is , with a molecular weight of approximately 184.06 g/mol. The compound's unique structure contributes to its interaction with various biological targets, making it a valuable candidate for pharmaceutical applications.
Research indicates that this compound interacts with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This interaction suggests potential applications in treating mood disorders and other neurological conditions.
Key Mechanistic Insights:
- Receptor Binding: The compound may act as an inhibitor or modulator at specific receptors, affecting neurotransmitter dynamics.
- Enzyme Inhibition: It has been studied for its ability to inhibit various enzymes, which could lead to therapeutic effects in different disease models.
Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in:
- Mood Disorders: Its interaction with serotonin receptors suggests potential antidepressant effects.
- Cognitive Enhancement: Preliminary studies indicate that it may enhance cognitive functions through dopaminergic pathways.
Case Study 1: Neurotransmitter Interaction
In a study exploring the effects of this compound on serotonin levels, researchers found that administration led to increased serotonin activity in animal models, suggesting its potential use as an antidepressant agent.
Case Study 2: Antitumor Potential
A series of pyrazole derivatives were evaluated for their antitumor activity. Although this compound was not the primary focus, related compounds exhibited significant inhibitory effects against BRAF(V600E) mutations, indicating a pathway for further exploration .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(1-Methylpyrazol-3-yl)ethanamine | Similar pyrazole ring | Different substituents affecting receptor binding |
| 2-Amino-5-methylpyrazole | Additional amino group | Enhanced solubility; potential for different activity |
| 3-Pyrazolylpropanamine | Longer aliphatic chain | Variations in pharmacokinetics and bioavailability |
This table highlights how variations in the structure of pyrazole derivatives can influence their biological activity and therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
